molecular formula C15H23ClN4O2S B3227583 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester CAS No. 1261231-27-9

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B3227583
CAS No.: 1261231-27-9
M. Wt: 358.9 g/mol
InChI Key: NGSHCKDAFOMUGZ-UHFFFAOYSA-N
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Description

This compound is a tert-butyl ester-protected piperazine derivative featuring a 6-chloro-2-methylsulfanyl-pyrimidine substituent and a methyl group at the 3-position of the piperazine ring. It serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or receptor antagonists.

Properties

IUPAC Name

tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2S/c1-10-9-19(14(21)22-15(2,3)4)6-7-20(10)12-8-11(16)17-13(18-12)23-5/h8,10H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSHCKDAFOMUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC(=NC(=N2)SC)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801110599
Record name 1-Piperazinecarboxylic acid, 4-[6-chloro-2-(methylthio)-4-pyrimidinyl]-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261231-27-9
Record name 1-Piperazinecarboxylic acid, 4-[6-chloro-2-(methylthio)-4-pyrimidinyl]-3-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261231-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazinecarboxylic acid, 4-[6-chloro-2-(methylthio)-4-pyrimidinyl]-3-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801110599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of 4,6-Dichloro-2-(methylthio)pyrimidine with tert-Butyl 1-piperazinecarboxylate . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of biological pathways and mechanisms.

    Medicine: It is investigated for its potential therapeutic properties.

    Industry: It is used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Positional Isomers of Piperazine Methyl Substitution

Compound Name Piperazine Substituent Position Molecular Weight Key Structural Differences Synthesis Yield (if reported) Reference
Target Compound : 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylate tert-butyl ester 3-methyl 358.89 g/mol Methyl at C3 of piperazine Not explicitly reported
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylate tert-butyl ester 2-methyl 358.89 g/mol Methyl at C2 of piperazine Discontinued (commercial)

Impact of Methyl Position :

  • The 3-methyl isomer (target compound) may exhibit distinct steric and electronic effects compared to the 2-methyl analog, influencing reactivity in downstream modifications (e.g., coupling reactions).

Variations in Pyrimidine Substituents

Compound Name Pyrimidine Substituents Piperazine Core Key Applications Reference
Target Compound 6-chloro, 2-methylsulfanyl 3-methyl-piperazine, Boc-protected Intermediate for kinase inhibitors
4-(6-((1H-Indazol-5-yl)amino)-2-chloropyrimidin-4-yl)piperazine-1-carboxylate tert-butyl ester 6-chloro, 2-aminoindazole Unsubstituted piperazine Kinase inhibitor precursor
4-(3-Bromo-2'-chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylate tert-butyl ester Bipyridine, bromo, chloro Unsubstituted piperazine Not specified

Functional Group Implications :

  • Bromo or amino substituents (as in analogs) may alter binding affinity in biological targets, such as P2Y12 receptors or kinases .

tert-Butyl Ester Derivatives with Alternative Sulfur Functionalities

Compound Name Sulfur Functional Group Piperazine Substituent Key Findings Reference
Target Compound Methylsulfanyl (SMe) 3-methyl High thermal stability (Boc protection)
3-Dimethylaminomethyl-4-methanesulfonyl-piperazine-1-carboxylate tert-butyl ester Methanesulfonyl (SO2Me) 3-dimethylaminomethyl Enhanced solubility due to polar sulfonyl
4-(4-Fluoro-5-sulfamoylphenyl)piperazine-1-carboxylate tert-butyl ester Sulfamoyl (SO2NH2) Unsubstituted Herbicidal activity

Comparison of Sulfur Groups :

  • Methylsulfanyl (SMe) in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability.

Biological Activity

The compound 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 1261231-27-9) is a small molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyrimidine ring and a piperazine moiety, suggests multiple avenues for biological activity. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula: C14H21ClN4O2S
  • Molecular Weight: 320.86 g/mol
  • Structural Characteristics: The compound includes a chloro group, methylsulfanyl group, and a tert-butyl ester, contributing to its lipophilicity and potential receptor interactions.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The following mechanisms have been identified:

  • Enzyme Inhibition: The compound may act as an inhibitor for various kinases due to its structural similarity to known kinase inhibitors. It likely binds to the ATP-binding site of kinases, modulating their activity.
  • Receptor Modulation: Interaction with specific receptors can lead to downstream effects in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit anticancer properties. For instance:

  • A study demonstrated that related pyrimidine derivatives inhibited cancer cell growth by inducing apoptosis in various cancer cell lines, including breast and lung cancers .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The presence of the chloro and methylsulfanyl groups enhances its interaction with microbial membranes, potentially leading to increased permeability and cell death .

Case Studies

  • Kinase Inhibition Study
    • A recent investigation into small molecule inhibitors revealed that compounds structurally related to the target compound exhibited IC50 values in the low nanomolar range against various kinases, including CDK6 and EGFR . This suggests a promising therapeutic application in cancer treatment.
  • Antimicrobial Efficacy
    • A study focused on the synthesis of pyrimidine derivatives found that certain compounds displayed significant antibacterial activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics based on this scaffold .

Data Tables

Biological ActivityRelated StudiesObservations
Kinase Inhibition Low nanomolar IC50 values against CDK6 and EGFR
Antimicrobial Significant activity against Gram-positive bacteria

Q & A

Q. Advanced Research Focus :

  • ¹H/¹³C NMR : Verify substituent ratios (e.g., tert-butyl vs. pyrimidine integration) .
  • Elemental analysis : Ensure <0.3% deviation in C/H/N content .
  • HPLC-UV/Vis : Compare retention times (±0.1 min) and peak areas to detect impurities .

How does the tert-butyl group influence the compound’s pharmacokinetic properties?

Advanced Research Focus :
The Boc group:

  • Enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration .
  • Reduces in vivo clearance by shielding the piperazine from cytochrome P450 oxidation .
  • Requires prodrug strategies (e.g., ester hydrolysis) for active metabolite release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester

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